3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound with a complex structure that includes a tert-butylphenyl group and a trifluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-tert-butylphenyl derivatives with trifluoropropanol under specific conditions. One common method includes the use of acid-catalyzed alkylation reactions, where phenol is alkylated with isobutene to form the tert-butylphenyl group . The trifluoropropanol moiety is then introduced through a series of reactions involving trifluoromethylation agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and trifluoromethylation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: A related compound with similar structural features but lacking the trifluoropropanol moiety.
3-(4-tert-Butylphenyl)propanal: Another similar compound with an aldehyde group instead of the trifluoropropanol group.
Uniqueness
3-(4-Tert-butylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C13H17F3O |
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Molecular Weight |
246.27 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C13H17F3O/c1-12(2,3)10-6-4-9(5-7-10)8-11(17)13(14,15)16/h4-7,11,17H,8H2,1-3H3 |
InChI Key |
SZDOUWRVRUCKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(F)(F)F)O |
Origin of Product |
United States |
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